molecular formula C11H8N2O2 B1607527 2-Nitro-5-phenylpyridine CAS No. 97608-11-2

2-Nitro-5-phenylpyridine

Cat. No. B1607527
CAS RN: 97608-11-2
M. Wt: 200.19 g/mol
InChI Key: YPQXIVFXNVCVFI-UHFFFAOYSA-N
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Description

2-Nitro-5-phenylpyridine (2-NPP) is a nitroaromatic compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C9H7NO2. It is an important intermediate in the synthesis of various drugs and dyes, and is used in a wide range of scientific research applications.

Scientific Research Applications

Nitration and Chemical Synthesis

  • Nitration Processes : Nitration of 2-phenylpyridine derivatives, including 2-Nitro-5-phenylpyridine, has been studied for understanding the positional selectivity in nitration reactions. These studies provide insights into the chemical behavior of nitrophenylpyridines (Prostakov et al., 1976).
  • Multicomponent Synthesis : Research has been conducted on multicomponent synthesis processes involving nitropyridines. These studies are significant in green chemistry and streamline the synthesis of nitropyridine derivatives, enhancing the efficiency and yield of these compounds (Koveza et al., 2018).

Molecular and Electronic Structure Studies

  • Conformational Analysis : Investigations into the molecular structure of nitropyridine derivatives, including 2-Nitro-5-phenylpyridine, focus on their conformational preferences and electronic structures. Such studies are crucial in understanding the physical and chemical properties of these compounds (Smirnov et al., 1970).
  • Excited State Properties : The excited states of various nitropyridine derivatives have been studied for their potential applications in photoluminescence and electronic devices. These studies contribute to the development of new materials for optoelectronic applications (Xu et al., 2016).

Applications in Material Science

  • Molecular Diodes and Nano-Actuators : Research on nitropyridines includes their use in molecular diodes and nano-actuators, demonstrating the potential of these compounds in nanotechnology and electronic applications (Derosa et al., 2003).
  • Photophysical Properties : Studies on the photophysical properties of nitropyridine derivatives are significant in the development of materials with specific luminescent characteristics, useful in lighting and display technologies (Kappaun et al., 2007).

properties

IUPAC Name

2-nitro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQXIVFXNVCVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376531
Record name 2-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-phenylpyridine

CAS RN

97608-11-2
Record name 2-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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